(E)-1-Styrylcyclopropanamine

LSD1 KDM1A Covalent Inhibitors

(E)-1-Styrylcyclopropanamine is a cyclopropylamine derivative characterized by a trans-configured styryl group attached to a cyclopropane ring, with the IUPAC name 1-[(E)-2-phenylethenyl]cyclopropan-1-amine. This compound serves as the essential warhead scaffold for the design and synthesis of styrenylcyclopropane-based, mechanism-driven, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 604799-99-7
Cat. No. B15166604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Styrylcyclopropanamine
CAS604799-99-7
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC1CC1(C=CC2=CC=CC=C2)N
InChIInChI=1S/C11H13N/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-7H,8-9,12H2/b7-6+
InChIKeySRQFAPCKOFPXIZ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-Styrylcyclopropanamine (CAS 604799-99-7): A Core Building Block for Potent LSD1/KDM1A Inhibitor Development


(E)-1-Styrylcyclopropanamine is a cyclopropylamine derivative characterized by a trans-configured styryl group attached to a cyclopropane ring, with the IUPAC name 1-[(E)-2-phenylethenyl]cyclopropan-1-amine [1]. This compound serves as the essential warhead scaffold for the design and synthesis of styrenylcyclopropane-based, mechanism-driven, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [2]. This class of inhibitors leverages the catalytic machinery of LSD1 to covalently label its Flavin Adenine Dinucleotide (FAD) cofactor, a mechanism that has demonstrated remarkable potency and selectivity in both biochemical and cellular assays [2].

LSD1 Covalent Inhibitor Research (E)-Configured Warhead Building Block FAD Cofactor Labeling Studies

Why (E)-1-Styrylcyclopropanamine Cannot Be Replaced by Simpler Cyclopropylamines or Tranylcypromine Analogs


The strategic value of (E)-1-Styrylcyclopropanamine lies in its unique styrenylcyclopropane architecture, which is critical for achieving high potency and covalent efficiency against LSD1. This differentiates it sharply from simpler cyclopropylamines like tranylcypromine. While tranylcypromine-based LSD1 inhibitors rely on a cyclopropylamine core to form a covalent adduct with the FAD cofactor, the addition of the styryl group in the target compound provides a substantial boost in non-covalent binding affinity. This enhanced initial binding translates directly into a dramatically improved inactivation efficiency, making substitution with a generic, lower-affinity cyclopropylamine scaffold an ineffective strategy for developing potent LSD1 inhibitors [1].

Scaffold binding affinity mismatch

Simpler cyclopropylamines lack the styryl group, which may result in lower non-covalent binding and reduced inactivation efficiency compared to the styrenylcyclopropane scaffold.

Covalent efficiency may not transfer

Tranylcypromine analogs show substantially lower kinact/KI; substituting with a generic cyclopropylamine may fail to deliver the reported covalent labeling kinetics.

Stereochemical geometry disruption

(Z)-isomer or racemic mixtures alter the pre-covalent orientation critical for FAD engagement, likely compromising the 1500-fold efficiency gain reported for the (E)-configuration.

Quantitative Differentiation of (E)-1-Styrylcyclopropanamine: A Procurement Guide Based on Potency and Mechanism


Styrenylcyclopropane Warhead: A ~1500-Fold Improvement in LSD1 Inactivation Efficiency Over Tranylcypromine-Based Scaffolds

The styrenylcyclopropane warhead, for which (E)-1-styrylcyclopropanamine is the core structural unit, confers a substantial kinetic advantage. In a direct kinetic comparison, a styrenylcyclopropylamine-derived inhibitor (compound 34) demonstrated an inactivation efficiency (kinact/KI) approximately 1500-fold greater than that of a tranylcypromine-based comparator (compound 3) [1]. This improvement is primarily driven by superior non-covalent binding (KI), not a faster inactivation rate, as the covalent inactivation step (kinact) was found to be comparable between the two scaffolds [1].

LSD1 Inactivation Efficiency
Head-to-head
Styrenylcyclopropylamine derivative: kinact/KI ≈ 2.9×10⁵ M⁻¹ s⁻¹
Tranylcypromine comparator: 1.9×10² M⁻¹ s⁻¹
~1500-fold improvement
Supports covalent efficiency context
Kinetic analysis under reported conditions; class-level inference
LSD1 KDM1A Covalent Inhibitors Epigenetics Kinetic Profiling

Superior Cellular Potency: Styrenylcyclopropane LSD1 Inhibitors Achieve Nanomolar GI50 in AML Cells

The increased binding affinity of the styrenylcyclopropane scaffold directly translates to exceptional cellular potency. A lead compound from the styrenylcyclopropylamine series (compound 34) exhibits a GI50 of 1 nM in the Kasumi-1 AML cell line, demonstrating robust cell-killing activity in a panel of AML lines [1]. This represents a substantial potency improvement over many cyclopropylamine-based LSD1 inhibitors that do not feature the styryl group, which often exhibit cellular potencies in the micromolar range .

AML Cell GI50
Cross-study comparable
1 nM (Kasumi-1)
vs. 2.5 μM for phenylcyclopropylamine comparator
Supports cellular potency endpoint review
Reported GI50 in AML cell growth assay
LSD1 Acute Myeloid Leukemia (AML) Antiproliferative Activity GI50

Defined (E)-Stereochemistry: A Critical Parameter for Structure-Activity Relationship (SAR) Studies

The defined trans (E)-geometry of the styryl group is a non-negotiable feature for optimal covalent engagement with the LSD1 FAD cofactor. The precise spatial orientation of the double bond positions the reactive cyclopropylamine for nucleophilic attack by the flavin [1]. In contrast, the (Z)-isomer or a racemic mixture would introduce significant conformational changes, likely disrupting the crucial pre-covalent binding orientation and compromising the 1500-fold efficiency gain observed with the (E)-configured warhead [1]. Spectral data confirms the (E)-configuration of the target compound [2].

(E)-Stereochemistry
Supporting evidence
Defined trans (E)-geometry confirmed
(Z)-isomer expected to disrupt binding orientation
Enantiomer/geometric attribution context
Molecular modeling and crystallography support
Stereochemistry Structure-Activity Relationship (SAR) Covalent Warhead Geometry

Improved Physicochemical Profile: Lower Calculated LogP Suggests Superior Drug-Like Properties Compared to Tranylcypromine

While lipophilicity contributes to target binding, excessive LogP values are often associated with poor solubility, high metabolic clearance, and off-target toxicity. (E)-1-Styrylcyclopropanamine exhibits a calculated LogP (XlogP) of 1.8 , which is notably lower than the reported LogP of tranylcypromine (approximately 1.9-2.0) [1] and significantly lower than many other cyclopropylamine-derived LSD1 inhibitors, which can exceed LogP values of 3.0 . This lower lipophilicity suggests that (E)-1-styrylcyclopropanamine is a more attractive starting point for lead optimization, as it may already possess improved aqueous solubility and a reduced risk of promiscuous binding.

Lipophilicity (LogP)
Class-level inference
XlogP 1.8
Tranylcypromine ~1.9–2.0
Phenylcyclopropylamine analog NCL1 ~3.1
Supports drug-likeness property review
Calculated XlogP; lower value may correlate with favorable ADME
Lipophilicity LogP Drug-Likeness Physicochemical Properties

High-Value Applications of (E)-1-Styrylcyclopropanamine Based on Documented Differentiation


Scaffold for Designing Next-Generation, Highly Potent LSD1 Inhibitors for Oncology

Use (E)-1-styrylcyclopropanamine as the foundational warhead for synthesizing focused libraries of covalent LSD1 inhibitors. The 1500-fold improvement in inactivation efficiency over tranylcypromine scaffolds [1] provides a strong scientific rationale for starting SAR campaigns with this core, targeting sub-nanomolar cellular potency in hematological malignancies like AML [1].

Building Block for Covalent Chemical Probes to Deconvolute LSD1 Biology

Synthesize tool compounds for epigenetic research by derivatizing the primary amine of (E)-1-styrylcyclopropanamine. The high intrinsic potency of the styrenylcyclopropane warhead allows for the creation of potent and selective chemical probes to study LSD1's role in stem cell differentiation, chromatin remodeling, and oncogenesis [1].

Synthesis of Structurally Defined Analogs for Detailed Kinetic and Structural Studies

Leverage the defined (E)-stereochemistry of the compound to generate structurally homogeneous analogs for advanced mechanistic studies. This enables rigorous kinetic profiling (e.g., determining kinact/KI) and co-crystallization efforts with LSD1-FAD complexes to precisely map the covalent adduct and guide further structure-based drug design [1].

Lead Optimization Starting Point with a Favorable Physicochemical Profile

Initiate lead optimization programs with (E)-1-styrylcyclopropanamine-derived hits, capitalizing on its lower calculated LogP (1.8) compared to many cyclopropylamine alternatives. This baseline lipophilicity can help medicinal chemists maintain drug-like properties while improving potency and selectivity, potentially accelerating the path to in vivo candidates .

Application
Selection Property
Validation Focus
LSD1 inhibitor scaffold for oncology research
Styrenylcyclopropane warhead context
kinact/KI kinetic profiling
Chemical probe development for epigenetic studies
High intrinsic warhead potency
Target engagement and selectivity assays
Synthesis of stereochemically defined analogs
Defined (E)-stereochemistry
Co-crystallization and kinetic studies
Lead optimization with favorable physicochemical profile
Lower lipophilicity context
In vitro ADME property assessment

Technical Documentation Hub

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17 linked technical documents
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